1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives involves asymmetric Michael addition reactions of carboxylate-substituted enones . Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine derivatives continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates . Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities .Scientific Research Applications
Organic Synthesis
Carboxylic acids, such as “1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid”, are versatile organic compounds used in various areas of organic synthesis . They can participate in a variety of organic reactions, including substitution, elimination, and oxidation .
Nanotechnology
Carboxylic acids are used in nanotechnology as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This could potentially apply to “1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid” as well.
Polymers
In the field of polymers, carboxylic acids have applications as monomers, additives, and catalysts . Given its structure, “1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid” could potentially be used in similar applications.
Drug Discovery
The pyrrolidine ring, a component of “1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .
Synthesis of Bioactive Compounds
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, are used in the synthesis of bioactive molecules with target selectivity . “1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid” could potentially be used in similar synthetic strategies.
Enantioselective Synthesis
Pyrrolidine-3-carboxylic acid derivatives can be synthesized via asymmetric organocatalytic enantioselective Michael addition reactions . This method could potentially be used to synthesize “1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid” derivatives.
Mechanism of Action
The mechanism of action of pyrrolidine derivatives is often related to their ability to interact with various biological targets. For example, all 3-chloro-1-aryl pyrrolidine-2,5-diones, except compound 71e, were able to inhibit hCA I (Ki in the range of 23.27–36.83 nM) and hCA II (Ki in the range of 10.64 and 23.34 nM) with higher or comparable activity than the reference hCA inhibitor acetazolamide (AZA) (hCA I: Ki = 34.70 nM; hCA II: Ki = 31.93 nM) .
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Pyrrolidine derivatives, including 1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid, are likely to continue to be important in the development of new drug candidates .
properties
IUPAC Name |
1-[2-(diethylamino)-2-oxoethyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-3-13(4-2)10(14)8-12-6-5-9(7-12)11(15)16/h9H,3-8H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAYBDKMGURMAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(Diethylcarbamoyl)methyl]pyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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